molecular formula C6H6N4 B077532 4-Azidoaniline CAS No. 14860-64-1

4-Azidoaniline

Cat. No. B077532
CAS RN: 14860-64-1
M. Wt: 134.14 g/mol
InChI Key: SSMVDPYHLFEAJE-UHFFFAOYSA-N
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Description

4-Azidoaniline, also known as 4-Aminophenyl azide hydrochloride, is a compound with the linear formula N3C6H4NH2 · HCl . It has a molecular weight of 170.60 . It is used in the synthesis and preparation of [α -32 P]GTP-azidoanilide (GTP-AA) . It is also a guanine nucleotide-binding protein (G protein) antagonist that has been used to study the role of G proteins in signal transduction .


Synthesis Analysis

4-Azidoaniline hydrochloride is used in the preparation of photo-reactive polymers . It has been used in the synthesis of photo-reactive polysaccharides . The photoreactive PEG was synthesized by co-polymerization of methacrylate-PEG and acryloyl 4-azidobenzene .


Molecular Structure Analysis

The molecular structure of 4-Azidoaniline is represented by the SMILES string Cl.Nc1ccc (cc1)N= [N+]= [N-] . The InChI key is SDYAJRBHPPWHSF-UHFFFAOYSA-N .


Chemical Reactions Analysis

4-Azidoaniline hydrochloride is suitable for use in the preparation of photo-reactive polymers . It may be used in the preparation of 1- (4-aminophenyl)-1 H - [1,2,3]-triazol-4-ylcarbonyl-Phe-Gly-Phe-Gly-OH .


Physical And Chemical Properties Analysis

4-Azidoaniline has a melting point of 165 °C (dec.) (lit.) . It is soluble in methanol . The molecular weight of 4-Azidoaniline is 170.60 .

Scientific Research Applications

  • Protein and Peptide Modification for Photoaffinity Labeling : 4-Azidoaniline is valuable in biochemistry for modifying proteins and peptides. It is used in photoaffinity labeling due to its high nitrene reactivity and the possibility of tritium or iodine labeling. This labeling technique is advantageous for studying ligand-receptor interactions and the biological activity of peptides (Escher, Robert, & Guillemette, 1979).

  • Electropolymerization on Conductive Surfaces : 4-Azidoaniline is used in the field of electrochemistry for the functionalization of conductive surfaces. Its combination with "click" chemistry and electrochemistry enables the anchoring of ferrocene moieties at glassy carbon surfaces, which has applications in the development of electronic equipment (Coates et al., 2012).

  • Tissue Augmentation : In the medical field, 4-Azidoaniline derivatives are used in creating photoreactive azidophenyl hyaluronic acid hydrogels for tissue augmentation. These hydrogels are biodegradable, biocompatible, and injectable, making them suitable for soft tissue augmentation (Woo et al., 2014).

  • Surface Treatment of Carbon Nanotubes : 4-Azidoaniline hydrochloride is used for surface treatment on single-walled carbon nanotubes (SWCNTs) films. This treatment improves the electrical properties of SWCNTs, making them more suitable for use in electronic devices (Liao & Wang, 2016).

  • Conformational Analysis in Molecular Recognition : 4-Azidoproline derivatives are studied for their influence on the conformation of peptides and proteins. This research has applications in understanding protein structure and function, and in designing synthetic receptors for peptides (Sonntag, 2005).

  • Prostate-Specific Antigen Detection : 4-Azidoaniline is used in developing electrochemical methods for protein detection, such as for the Prostate-Specific Antigen. This has implications for medical diagnostics (Strzemińska et al., 2016).

Safety And Hazards

4-Azidoaniline is classified as a flammable solid (Category 1), H228 . It is also classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

There is a trend to find new ways of using photocatalysis in order to synthesize valuable products or to control or track live processes with special fluorescence-based molecular probes . A novel hybrid electrochromic material, dyad of poly 4-azidoaniline (PANI-N3) and manganese phthalocyanine bearing terminal alkynyl moieties (TA-MnPc), was prepared as an electrochromic anode (ITO/PANI-N3-TA-MnPc) .

properties

IUPAC Name

4-azidoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-1-3-6(4-2-5)9-10-8/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMVDPYHLFEAJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164033
Record name 4-Azidoaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azidoaniline

CAS RN

14860-64-1
Record name 4-Azidoaniline
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Azidoaniline
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Record name 4-Azidoaniline
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Record name 4-azidoaniline
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Synthesis routes and methods

Procedure details

4-iodoaniline (400 mg, 1.8263 mmol) was mixed with sodium L-ascorbic acid (90 mg, 0.46 mmol) in DMSO (25 mL). A solution of sodium azide (241 mg, 3.65 mmol) in water (6.5 mL) was added followed by N,N′-dimethylethane-1,2-diamine (30 mg, 0.4 mmol) and copper iodide (30 mg, 0.2 mmol). The mixture was then heated at 100° C. for 6 h. The mixture was then mixed with a large amount of water (80 mL) and then extracted with EtOAc (3 times). The organics were dried (MgSO4), filtered and concentrated in vacuo to give a residue that was purified by flash chromatography (silica, eluting with MeOH in DCM) to give 4-azidoaniline (150 mg). 1H NMR (400 MHz, DMSO) δ 6.81-6.75 (m, 2H), 6.63-6.57 (m, 2H), 5.13 (s, 2H).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
241 mg
Type
reactant
Reaction Step Two
Name
Quantity
6.5 mL
Type
solvent
Reaction Step Two
Quantity
30 mg
Type
reactant
Reaction Step Three
Quantity
30 mg
Type
catalyst
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
545
Citations
EHF Escher, H Robert, G Guillemette - Helvetica Chimica Acta, 1979 - Wiley Online Library
… of 4-azidoaniline and the use of this compound as a protein and peptide modifying agent for photoaffinity labeling is described. 4-Azidoaniline … It is shown that the 4-azidoaniline reagent …
Number of citations: 21 onlinelibrary.wiley.com
Y İpek, H Dinçer, A Koca - Journal of The Electrochemical …, 2014 - iopscience.iop.org
A selective and highly sensitive electrochemical pesticide sensor (EPS) was constructed for the first time in this study with a new electrode modification technique, called" click …
Number of citations: 24 iopscience.iop.org
Y Ipek, H Dincer, A Koca - Sensors and Actuators B: Chemical, 2014 - Elsevier
… electrode (GCE/PANI-N 3 /TA-CoPc), a terminal-alkynyl (TA) substituted cobalt phthalocyanine (CoPc-TA) was electrochemically bonded to the azido end of polymerized 4-azidoaniline (…
Number of citations: 41 www.sciencedirect.com
M Coates, H Elamari, C Girard, S Griveau… - Journal of …, 2012 - Elsevier
… We propose in this work to compare three approaches using 4-azidoaniline combined with “click” chemistry and electrochemistry to anchor ferrocene moieties at glassy carbon surfaces. …
Number of citations: 18 www.sciencedirect.com
HJ Lee, SH Park, SY Seo, YM Cho, HD Woo… - Macromolecular …, 2013 - Springer
… The photosensitizing group, 4-azidoaniline, was introduced to the carboxyl group of hyaluronic acid by a water soluble carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide …
Number of citations: 11 link.springer.com
HL Liao, PC Wang - 2016 5th International Symposium on Next …, 2016 - ieeexplore.ieee.org
… on SWCNTs by 4-azidoaniline hydrochloride under 254nm UV light. We obtained facile sidewall amino-functionalization of SWCNTs by reactions with 4-azidoaniline and proved the …
Number of citations: 0 ieeexplore.ieee.org
I Strzemińska, SSR Fanchine, G Anquetin… - Biosensors and …, 2016 - Elsevier
… sulfanyl]-8-hydroxy-1,4-naphthoquinone and 4-azidoaniline) further converted in situ into their … 4-azidoaniline was used to covalently immobilize the ethynyl-functionalized peptide probe …
Number of citations: 37 www.sciencedirect.com
AA Arrocha, U Cano-Castillo, SA Aguila… - Biosensors and …, 2014 - Elsevier
… The anode consisted in immobilized alcohol oxidase on functionalized carbon nanotubes with 4-azidoaniline, which acts as active-site ligand to orientate the enzyme molecule. The …
Number of citations: 40 www.sciencedirect.com
HD Woo, HJ Lee, JW Lee, TI Son - Macromolecular Research, 2014 - Springer
… hyaluronic acid (Az-HA) derivative for tissue augmentation was prepared by direct amide bond formation between the carboxyl groups of HA and the amine groups of 4-azidoaniline. 4-…
Number of citations: 5 link.springer.com
S Panda, A Jadav, N Panda, S Mohapatra - New Journal of Chemistry, 2018 - pubs.rsc.org
… An azide (N 3 )-functionalized QD has been synthesized by conjugating 4-azidoaniline on the surface of the CQD by carbodiimide coupling. The turn-on fluorescence of the probe upon …
Number of citations: 32 pubs.rsc.org

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